molecular formula C5H17N2O4PS B2482877 CID 131676269 CAS No. 89141-54-8

CID 131676269

Cat. No.: B2482877
CAS No.: 89141-54-8
M. Wt: 232.23
InChI Key: SHVUICKXEOFEAS-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 131676269” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

CID 131676269 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 131676269 involves multiple steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an aqueous solution to obtain an intermediate product. The intermediate is then further reacted under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 131676269 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of CID 131676269 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can modulate various biological processes and pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 131676269 include other fluorinated phenylacetic acid derivatives and related chemical structures. These compounds share some structural similarities but may differ in their reactivity and applications.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of properties, including its specific reactivity and potential applications in various fields. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

InChI

InChI=1S/C5H14N2S.HO4P.H2/c6-2-1-3-7-4-5-8;1-4-5(2)3;/h7-8H,1-6H2;1H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVUICKXEOFEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[HH].C(CN)CNCCS.OOP(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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